molecular formula C15H17NO B14002991 3-Amino-1,3-diphenylpropan-1-ol CAS No. 25756-02-9

3-Amino-1,3-diphenylpropan-1-ol

Cat. No.: B14002991
CAS No.: 25756-02-9
M. Wt: 227.30 g/mol
InChI Key: HQFWJAGMDNUMAK-UHFFFAOYSA-N
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Description

3-Amino-1,3-diphenylpropan-1-ol is a synthetic organic compound with the molecular formula C15H17NO. It is a chiral compound, meaning it has two distinct enantiomers. This compound is known for its interesting properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,3-diphenylpropan-1-ol typically involves the reaction of β,β-diphenylalanine hydrochloride with lithium aluminium hydride in diethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,3-diphenylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminium hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-Amino-1,3-diphenylpropan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1,3-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist for the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, including appetite, mood, and sleep. Additionally, it may act as an agonist for the muscarinic acetylcholine receptor, which plays a role in learning, memory, and movement.

Comparison with Similar Compounds

3-Amino-1,3-diphenylpropan-1-ol can be compared with other similar compounds, such as:

    2-Amino-3,3-diphenylpropan-1-ol: Another chiral compound with similar properties and applications.

    1,3-Diphenyl-1-propanol: A related compound with different functional groups and reactivity.

    β,β-Diphenylalanine: A precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it valuable for various scientific research applications.

Properties

CAS No.

25756-02-9

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-amino-1,3-diphenylpropan-1-ol

InChI

InChI=1S/C15H17NO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2

InChI Key

HQFWJAGMDNUMAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)N

Origin of Product

United States

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